1-cyclobutyl-N,N-dimethylmethanamine
Description
Properties
IUPAC Name |
1-cyclobutyl-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8(2)6-7-4-3-5-7/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLWKLRUGJFYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylmethanamine with cyclobutyl halides under basic conditions. The reaction typically proceeds as follows:
Reagents: N,N-dimethylmethanamine, cyclobutyl halide (e.g., cyclobutyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of 1-cyclobutyl-N,N-dimethylmethanamine may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst (e.g., acetic acid) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents at moderate temperatures (25-50°C).
Major Products Formed:
Oxidation: N-oxides of 1-cyclobutyl-N,N-dimethylmethanamine.
Reduction: Secondary or primary amines.
Substitution: Cyclobutyl derivatives with various functional groups.
Scientific Research Applications
1-Cyclobutyl-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical pathways. Its cyclobutyl group may confer unique binding properties, enhancing its specificity and efficacy in certain applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cycloalkyl-Substituted Derivatives
a. Cyclopentyl and Cyclohexyl Derivatives
- 1-Cyclopentyl-N,N-dimethylmethanamine and 1-cyclohexyl-N,N-dimethylmethanamine exhibit reduced ring strain compared to the cyclobutyl analog. The larger ring size (5- or 6-membered) enhances conformational stability, leading to higher melting points and lower reactivity in alkylation reactions. For example, cyclohexyl derivatives are often preferred in drug design for their improved metabolic stability .
- 1-(4-Chlorophenyl)cyclobutyl-N,N-dimethylmethanamine (CAS: 84485-01-8) incorporates both a cyclobutyl and an aromatic chlorophenyl group. The chlorophenyl substituent increases lipophilicity ($\log P$ ~2.8), enhancing membrane permeability compared to purely aliphatic analogs like 1-cyclobutyl-N,N-dimethylmethanamine ($\log P$ ~1.5) .
| Compound | Ring Size | Substituent | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| 1-Cyclobutyl derivative | 4 | None | 113.20 | High ring strain, reactive |
| 1-Cyclopentyl derivative | 5 | None | 127.23 | Moderate stability |
| 1-(4-Chlorophenyl)cyclobutyl | 4 | Chlorophenyl | 223.74 | High lipophilicity |
b. Steric and Electronic Effects
Aromatic and Heterocyclic Derivatives
a. (Anthracen-9-yl)-N,N-dimethylmethanamine
- This derivative features an anthracene moiety, enabling fluorescence properties with a HOMO-LUMO gap ($\Delta E$) of 4.2 eV (calculated using B3LYP/6-31G*).
b. Benzimidazole and Indole Derivatives
- 1-(1H-Benzimidazol-1-yl)-N,N-dimethylmethanamine (CAS: 14745-84-7) and N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine exhibit enhanced hydrogen-bonding capacity due to heterocyclic nitrogen atoms. This increases water solubility ($\log S$ ~-2.1) compared to the hydrophobic cyclobutyl derivative ($\log S$ ~-3.4) .
Ether- and Ester-Functionalized Derivatives
a. 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
- The tert-butoxy groups reduce basicity ($pKa$ ~8.2) compared to the cyclobutyl analog ($pKa$ ~10.1) due to electron-withdrawing effects. This makes the tert-butoxy derivative less reactive in alkylation reactions but more stable under acidic conditions .
b. 1-(2,3-Dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylmethanamine
Pharmacologically Active Derivatives
a. Adinazolam
- A benzodiazepine derivative containing $ N,N $-dimethylmethanamine, Adinazolam’s tertiary amine group enhances blood-brain barrier penetration. The cyclobutyl analog lacks the aromatic triazolo ring necessary for GABA receptor binding, rendering it inactive in anxiolytic applications .
b. (+)-Dehydroabietyl-N,N-dimethylmethanamine
- This chiral derivative is used as a solvating agent in NMR spectroscopy for enantiomer resolution. The cyclobutyl analog’s lack of stereogenic centers limits its utility in chiral recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
